molecular formula C25H20N2O3S B3122513 Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate CAS No. 303147-66-2

Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate

Cat. No. B3122513
CAS RN: 303147-66-2
M. Wt: 428.5 g/mol
InChI Key: QCVWNLSZWXZVRQ-UHFFFAOYSA-N
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Description

“Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and phenyl groups, which are aromatic rings of six carbon atoms . It also contains a sulfanyl group (–SH), which is a functional group consisting of a sulfur atom and a hydrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, phenyl groups, and a sulfanyl group. The exact structure would depend on the positions of these groups within the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrimidine ring, phenyl groups, and sulfanyl group could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group could potentially make the compound more reactive .

Scientific Research Applications

Antibacterial Activity

Research has shown that derivatives of pyrimidin-4-yl compounds, similar in structure to Methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate, exhibit significant antibacterial activity. For instance, certain thieno[2,3-d]pyrimidinone derivatives have been synthesized and found to be effective against both Gram-negative and Gram-positive bacteria, including Escherichia coli and Bacillus subtilis (Kumari et al., 2017).

Antimicrobial and Antifungal Agents

Derivatives of pyrimidin-4-yl have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. Studies reveal that these compounds exhibit promising biological activity against a range of bacterial and fungal strains, including Staphylococcus aureus and Candida albicans (El Azab & Abdel-Hafez, 2015).

Anticancer Agents

Some 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, structurally similar to the compound , have shown appreciable cancer cell growth inhibition in vitro. These compounds have been tested on various cancer cell lines, indicating potential utility as anticancer agents (Al-Sanea et al., 2020).

Pharmacological Screening

Studies have also focused on pharmacological screening of pyrimidin-2-one derivatives, revealing significant antimicrobial and antioxidant properties. This suggests potential for therapeutic applications in treating microbial infections and oxidative stress-related conditions (Dey et al., 2022).

Plant Growth Stimulation

Recent research on pyrimidin-4-yl derivatives shows that they can have a pronounced effect on stimulating plant growth, suggesting applications in agriculture and plant science (Pivazyan et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives are used in medicinal chemistry due to their biological activity .

Future Directions

The future research directions for this compound could involve further exploration of its properties and potential applications. This could include studies on its reactivity, biological activity, and potential uses in various fields .

properties

IUPAC Name

methyl 2-[2-phenyl-6-(phenylsulfanylmethyl)pyrimidin-4-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c1-29-25(28)21-14-8-9-15-22(21)30-23-16-19(17-31-20-12-6-3-7-13-20)26-24(27-23)18-10-4-2-5-11-18/h2-16H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVWNLSZWXZVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=NC(=NC(=C2)CSC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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